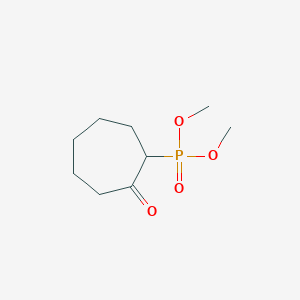
Dimethyl (2-oxocycloheptyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-oxocycloheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P. It is also known as (2-Oxoheptyl)phosphonic acid dimethyl ester. This compound is characterized by the presence of a phosphonate group attached to a seven-membered cycloheptanone ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxocycloheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-oxocycloheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-oxocycloheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and phosphonylated derivatives.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of dimethyl (2-oxocycloheptyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of the phosphonate group, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a smaller cycloalkyl group.
Dimethyl (hexanoylmethyl)phosphonate: Another related compound with a different alkyl chain length.
Uniqueness
Dimethyl (2-oxocycloheptyl)phosphonate is unique due to its seven-membered ring structure, which imparts distinct chemical properties. This structural feature influences its reactivity and makes it suitable for specific applications that other phosphonates may not be able to achieve.
Eigenschaften
CAS-Nummer |
60719-14-4 |
|---|---|
Molekularformel |
C9H17O4P |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
2-dimethoxyphosphorylcycloheptan-1-one |
InChI |
InChI=1S/C9H17O4P/c1-12-14(11,13-2)9-7-5-3-4-6-8(9)10/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
JOSLDGKQNYTOBA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1CCCCCC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















